1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-
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Overview
Description
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- is a derivative of tetrazine, a heterocyclic compound containing four nitrogen atoms.
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- typically involves the condensation of hydrazine with nitriles, followed by oxidation. One common method includes the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by oxidation using an oxidizing agent such as hydrogen peroxide or ferric chloride . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques such as microwave-assisted synthesis and solid-phase synthesis .
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This compound acts as a diene in IEDDA reactions with dienophiles such as alkenes and alkynes, forming pyridazine derivatives.
Oxidation and Reduction: The tetrazine ring can be oxidized or reduced under specific conditions, leading to the formation of dihydrotetrazine or other derivatives.
Substitution Reactions:
Common reagents used in these reactions include hydrogen peroxide, ferric chloride, and various dienophiles such as norbornadiene . Major products formed from these reactions include pyridazine derivatives and other heterocyclic compounds .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- primarily involves its participation in IEDDA reactions. The compound acts as a diene, reacting with dienophiles to form stable adducts. This reaction is highly specific and occurs rapidly, making it useful for applications in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of pyridazine derivatives and other heterocyclic compounds through cycloaddition reactions .
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- can be compared with other tetrazine derivatives such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the trifluoromethyl group, leading to different reactivity and applications.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Contains pyridine substituents, making it useful in coordination chemistry.
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine: Contains nitro groups, which enhance its electron-withdrawing properties and reactivity in click chemistry.
The uniqueness of 1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]- lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions .
Properties
CAS No. |
56107-85-8 |
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Molecular Formula |
C9H5F3N4 |
Molecular Weight |
226.16 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H5F3N4/c10-9(11,12)7-3-1-2-6(4-7)8-15-13-5-14-16-8/h1-5H |
InChI Key |
LXGPQBQKGHSVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CN=N2 |
Origin of Product |
United States |
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